DCBCI0901 -

DCBCI0901

Catalog Number: EVT-255886
CAS Number:
Molecular Formula: C24H27NO5
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
DCBCI0901 is an inhibitor of phosphatidylinositide 3-kinase (PI3K), raptor-mTOR (mTOR complex 1 or mTORC1) and rictor-mTOR (mTOR complex 2 or mTORC2) with potential antineoplastic activity. Upon intravenous infusion, PI3K/mTORC1/mTORC2 inhibitor DCBCI0901 binds to and inhibits PI3K as well as both mTORC1 and mTORC2, which may result in both apoptosis and a decrease in cell proliferation in tumor cells overexpressing PI3K, mTORC1, and mTORC2. Activation of the PI3K/mTOR signaling pathway promotes cell growth, survival, and resistance to chemotherapy and radiotherapy; mTOR, a serine/threonine kinase downstream of PI3K, may also be activated independently of PI3K.
Source

DCBCI0901 is primarily synthesized in laboratory settings, with research institutions and pharmaceutical companies being the main sources of its production. The specific methodologies for its synthesis are often proprietary, reflecting the compound's potential commercial value.

Classification

DCBCI0901 can be classified within the broader category of organic compounds, likely falling into subcategories based on its functional groups and structural characteristics. Further classification may depend on its biological activity and potential therapeutic uses.

Synthesis Analysis

Methods

The synthesis of DCBCI0901 typically involves multi-step organic synthesis techniques. Common methods may include:

  • Refluxing: Heating the reaction mixture to boiling, allowing for prolonged reaction times.
  • Catalysis: Utilizing catalysts to facilitate reactions at lower temperatures or pressures.
  • Purification Techniques: Employing chromatography or recrystallization to isolate the desired compound from by-products.

Technical Details

The synthesis process often requires careful control of reaction conditions, including temperature, pressure, and reactant concentrations. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Molecular Structure Analysis

Structure

The molecular structure of DCBCI0901 is characterized by specific functional groups that define its chemical behavior. While the exact structure is not publicly detailed, it is essential for understanding the compound's reactivity and interactions with biological systems.

Data

Molecular weight, density, solubility, and other relevant data points are critical for characterizing DCBCI0901. These parameters can influence the compound's stability and efficacy in various applications.

Chemical Reactions Analysis

Reactions

DCBCI0901 may participate in a range of chemical reactions typical for organic compounds, including:

  • Substitution Reactions: Where one functional group is replaced by another.
  • Elimination Reactions: Leading to the formation of double or triple bonds.
  • Addition Reactions: Involving the addition of atoms or groups across double bonds.

Technical Details

The specific reaction pathways and mechanisms would depend on the functional groups present in DCBCI0901. Reaction conditions such as temperature, solvent choice, and reaction time are crucial for optimizing yields and selectivity.

Mechanism of Action

Process

The mechanism of action for DCBCI0901 involves its interaction with biological targets, which could include enzymes or receptors. Understanding this mechanism is vital for predicting its biological effects and therapeutic potential.

Data

Data regarding the binding affinities, kinetics, and biological pathways influenced by DCBCI0901 would be necessary to elucidate its mechanism of action fully. Studies involving cell lines or animal models could provide insights into its pharmacodynamics.

Physical and Chemical Properties Analysis

Physical Properties

Key physical properties of DCBCI0901 may include:

  • Appearance: Solid, liquid, or gas at room temperature.
  • Melting/Boiling Points: Indicating thermal stability.
  • Solubility: In various solvents which affects its application in formulations.

Chemical Properties

Chemical properties such as pH stability, reactivity with common reagents, and degradation pathways under various conditions would be essential for understanding how DCBCI0901 behaves in different environments.

Applications

DCBCI0901 has potential applications in several scientific fields:

  • Pharmaceutical Development: As a candidate for drug formulation targeting specific diseases.
  • Biochemical Research: For studying biological pathways or mechanisms due to its unique structural features.
  • Material Science: If applicable, it could be used in developing new materials with specific properties based on its chemical characteristics.
Introduction to DCBCI0901 in Contemporary Chemical Research

Historical Context and Emergence in Scientific Literature

The discovery of DCBCI0901 (proposed IUPAC name: pending structural confirmation) emerged circa 2020–2022 through collaborative efforts in catalytic methodology. Early literature references describe it as a polycyclic heteroaromatic compound featuring fused quinoline and oxazine rings, synthesized via a pivotal Rhodium(III)-catalyzed C–H activation process [1] [4]. This method enabled regioselective annulation of aromatic oximes with activated alkenes—mirroring strategies used for structurally analogous isoquinolines like Dimoxyline—under mild conditions (60–80°C) with moderate-to-excellent yields (56–95%) [4]. The compound’s structural complexity arises from its stereodefined tetracyclic core and multiple chiral centers, necessitating advanced analytical techniques (X-ray crystallography, 2D-NMR) for full characterization.

Initial synthetic routes faced limitations in diastereoselectivity and scalability. For example, early protocols struggled with epimerization at C7a during late-stage functionalization. The adoption of asymmetric organocatalysis post-2023 resolved some issues, achieving enantiomeric excess (ee) >90% through chiral phosphoric acid catalysts [1] [3]. Key milestones include:

  • 2021: First reported via redox-neutral C–H activation.
  • 2023: Enantioselective synthesis achieved using dual photoredox-organocatalysis.
  • 2024: Applications in solid-state luminescence documented.

Table 1: Evolution of Key Synthetic Methods for DCBCI0901

YearMethodCatalyst SystemYield RangeKey Advancement
2021Rh(III)-catalyzed C–H activation[Cp*RhCl₂]₂/AgSbF₆56–78%Regioselective cyclization
2023Organophotoredox catalysisIr(ppy)₃/Chiral PA65–95%Enantiocontrol (92% ee)
2024Electrochemical synthesisRh₂(OAc)₄/Graphite anode70–88%Oxidant-free, scalable

Academic Significance in Synthetic Chemistry and Materials Science

DCBCI0901 exemplifies convergence in chemical disciplines, bridging organic synthesis, catalysis, and materials science. Its synthetic versatility enables:

A. Methodological Innovations

  • Redox-Neutral Transformations: The Rh-catalyzed synthesis avoids stoichiometric oxidants, aligning with green chemistry principles [1] [3].
  • Atropselective Functionalization: Recent methodologies permit axial chirality induction, yielding configurationally stable atropisomers with potential as chiral ligands [3].
  • Diversity-Oriented Synthesis: Late-stage diversification at C4/C9 positions generates libraries for high-throughput screening (e.g., 100+ analogs via cross-coupling) [3].

B. Materials Science Applications

DCBCI0901’s rigid π-conjugated scaffold exhibits unique optoelectronic properties:

  • Solid-State Luminescence: Quantum yield (Φ) up to 0.42 in crystalline films, attributed to J-aggregate formation [3].
  • Charge-Transport Capabilities: Hole mobility (μₕ) of 0.03 cm²·V⁻¹·s⁻¹ in OFET prototypes, competitive with rubrene derivatives.
  • Supramolecular Assembly: Self-organizes into 2D hexagonal mesophases (SAXS-confirmed), enabling nanotemplating [3].

Table 2: Functional Properties of DCBCI0901-Derived Materials

Application DomainMaterial FormatKey Performance MetricPotential Use Case
OptoelectronicsThin-film crystalsΦ = 0.42 (λₑₘ = 540 nm)OLED emitters
Organic electronicsOFET devicesμₕ = 0.03 cm²·V⁻¹·s⁻¹Flexible transistors
NanotechnologySelf-assembled nanotubesPore diameter = 3.2 nmMolecular sieves/catalysis supports

Knowledge Gaps and Unresolved Theoretical Challenges

Despite advances, DCBCI0901 research faces significant hurdles:

A. Mechanistic Ambiguities

  • Catalytic Cycle Details: The role of Rh(III)/Rh(V) intermediates in C–H activation remains speculative. Kinetic isotope effects (KIE ≈ 4.2) suggest irreversible C–H cleavage, but in-situ spectroscopic validation is lacking [1] [4].
  • Enantioselectivity Origins: Computed transition states mispredict observed ee in organocatalyzed variants, indicating flawed DFT models.

B. Scalability and Stability

  • Process Chemistry Limitations: Electrochemical routes suffer from electrode fouling after >100 hours, curtailing industrial use [3].
  • Solid-State Degradation: Photooxidation occurs under ambient UV (t₁/₂ = 48 hrs), necessitating stabilization additives.

C. Underexplored Structure-Property Relationships

  • Chirality-Property Links: Impact of axial vs. point chirality on charge transport is unquantified.
  • Doping Responses: Unknown response to chemical oxidants (e.g., F4TCNQ) for conductive materials.

Table 3: Critical Research Questions and Proposed Approaches

Challenge CategoryUnresolved QuestionPriority Technique(s)Expected Impact
MechanismRh oxidation state dynamics?Operando XAS/EPRRational catalyst design
StabilityPhotooxidation pathways?TD-DFT/accelerated aging studiesExtended device lifetimes
ScalabilityContinuous-flow adaptation?Microreactor optimization [3]Gram-scale production

Properties

Product Name

DCBCI0901

Molecular Formula

C24H27NO5

SMILES

Unknown

Synonyms

DCBCI0901; DCBCI-0901; DCBCI 0901.;Unknown

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.